An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-2-methyloxirane
An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-isopropyl-2-methyloxirane (CAS No. 72221-03-5), a substituted oxirane of interest in synthetic chemistry and drug development. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted spectroscopic information to offer a complete characterization of this compound. This self-validating approach, grounded in established spectroscopic principles, provides researchers with the necessary tools to identify and characterize this molecule.
Molecular Structure and Spectroscopic Overview
2-Isopropyl-2-methyloxirane, with the molecular formula C₆H₁₂O, possesses a strained three-membered epoxide ring, which dictates its unique chemical reactivity and spectroscopic features.[1][2] The presence of an isopropyl and a methyl group on one of the epoxide carbons introduces specific structural nuances that are reflected in its spectroscopic signatures.
Molecular Structure:
Caption: Molecular structure of 2-isopropyl-2-methyloxirane.
This guide will delve into the mass spectrometry, infrared spectroscopy, ¹H nuclear magnetic resonance (NMR) spectroscopy, and ¹³C NMR spectroscopy of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| Major Fragment Ions (m/z) | 43, 58, 41 | PubChem[1] |
Fragmentation Analysis
The fragmentation pattern observed in the gas chromatography-mass spectrometry (GC-MS) of 2-isopropyl-2-methyloxirane is consistent with its structure. The most abundant fragment ions can be rationalized as follows:
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m/z 43: This is the base peak and corresponds to the highly stable isopropyl cation [(CH₃)₂CH]⁺. This is a very common fragment for isopropyl-containing compounds.
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m/z 58: This fragment likely arises from the cleavage of the C-C bond between the quaternary carbon and the isopropyl group, followed by rearrangement, or from α-cleavage at the ether linkage.
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m/z 41: This ion corresponds to the allyl cation [C₃H₅]⁺, which can be formed through various rearrangement pathways.
Caption: Proposed fragmentation of 2-isopropyl-2-methyloxirane in MS.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of volatile organic compounds like 2-isopropyl-2-methyloxirane using GC-MS.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
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Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Procedure:
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
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Injection: Inject 1 µL of the sample solution into the GC inlet.
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GC Conditions:
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Inlet Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 40 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Final hold: 5 minutes at 250 °C.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 35-350.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify the compound and its fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For epoxides, the key is to observe the characteristic C-O stretching vibrations of the oxirane ring and the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).
Predicted IR Data
While a vapor phase IR spectrum is available on PubChem, a detailed peak list is not provided.[1] Based on the known vibrational modes of epoxides, the following characteristic absorption bands are predicted for 2-isopropyl-2-methyloxirane:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050-2950 | C-H stretch (epoxide ring) | Medium |
| 2960-2850 | C-H stretch (alkyl groups) | Strong |
| ~1470 & ~1380 | C-H bend (alkyl groups) | Medium |
| ~1250 | Asymmetric ring stretch (C-O-C) | Strong |
| ~950-810 | Symmetric ring stretch (breathing) | Strong |
| ~880-750 | Asymmetric ring deformation | Strong |
Spectral Interpretation
The IR spectrum of 2-isopropyl-2-methyloxirane will be dominated by the strong C-H stretching and bending vibrations of the isopropyl and methyl groups. The most diagnostic peaks for confirming the epoxide functionality are the strong C-O-C stretching and ring deformation bands in the fingerprint region (below 1500 cm⁻¹). The absence of a broad absorption around 3300 cm⁻¹ (O-H stretch) and a strong absorption around 1700 cm⁻¹ (C=O stretch) would further corroborate the identity of the compound as an epoxide.
Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample
Instrumentation:
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Fourier-Transform Infrared (FT-IR) Spectrometer.
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Salt plates (e.g., NaCl or KBr).
Procedure:
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Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate.
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Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
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Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
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Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Background Correction: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
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Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and comparing them to known values for epoxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.65 | d | 1H | H on epoxide ring (CH₂) |
| ~2.40 | d | 1H | H on epoxide ring (CH₂) |
| ~1.60 | septet | 1H | CH of isopropyl group |
| ~1.25 | s | 3H | CH₃ on epoxide ring |
| ~0.95 | d | 6H | (CH₃)₂ of isopropyl group |
¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum of 2-isopropyl-2-methyloxirane shows distinct signals for each type of proton in the molecule.
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Epoxide Protons: The two diastereotopic protons on the CH₂ group of the epoxide ring are expected to appear as two distinct doublets around 2.40 and 2.65 ppm. Their geminal coupling will result in this splitting pattern.
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Isopropyl Group: The methine proton (CH) of the isopropyl group will appear as a septet around 1.60 ppm due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl moiety will give a single doublet at approximately 0.95 ppm, integrating to six protons.
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Methyl Group: The methyl group directly attached to the epoxide ring is a singlet and is predicted to be around 1.25 ppm.
Caption: General workflow for NMR data acquisition and analysis.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~65.0 | Quaternary C of epoxide ring |
| ~55.0 | CH₂ of epoxide ring |
| ~33.0 | CH of isopropyl group |
| ~22.0 | CH₃ on epoxide ring |
| ~18.0 | (CH₃)₂ of isopropyl group |
¹³C NMR Spectral Interpretation
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon skeleton of the molecule.
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Epoxide Carbons: The two carbons of the epoxide ring are expected to be the most downfield signals due to the deshielding effect of the oxygen atom. The quaternary carbon is predicted around 65.0 ppm, and the CH₂ carbon around 55.0 ppm.
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Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum, which is typical for aliphatic carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
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NMR Spectrometer (e.g., Bruker Avance 500 MHz).
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5 mm NMR tubes.
Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Tune and shim the instrument for optimal resolution.
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Acquire the ¹H spectrum using a standard pulse program.
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Acquire the proton-decoupled ¹³C spectrum.
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Data Processing:
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Apply Fourier transformation to the free induction decay (FID).
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Phase and baseline correct the spectra.
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Reference the spectra to the TMS signal at 0.00 ppm.
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Integrate the signals in the ¹H spectrum.
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Data Analysis: Correlate the chemical shifts, multiplicities, and integrations to the molecular structure.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of 2-isopropyl-2-methyloxirane, integrating available experimental data with high-quality predicted spectra. The presented mass spectrometry, infrared spectroscopy, ¹H NMR, and ¹³C NMR data, along with their detailed interpretation and standardized experimental protocols, offer a robust framework for the identification and analysis of this compound. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and related fields, enabling them to confidently work with and characterize this important oxirane derivative.
References
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PubChem. 2-Isopropyl-2-methyloxirane. National Center for Biotechnology Information. [Link]
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NIST. Oxirane, 2-methyl-2-(1-methylethyl)-. National Institute of Standards and Technology. [Link]
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NMRDB.org. Predict ¹H proton NMR spectra. [Link]
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NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
